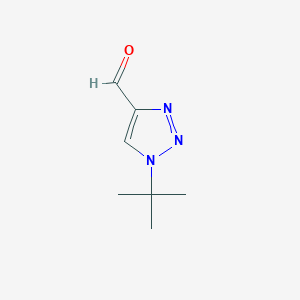

1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

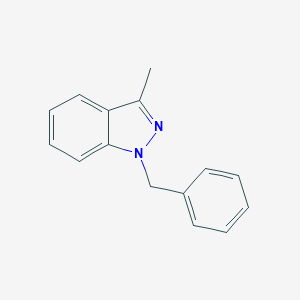

The synthesis of related heterocyclic aldehydes with tert-butyl groups is described in the literature. For instance, the synthesis of fused heterocyclic aldehydes with a carbazole structural motif linked to phenothiazines has been achieved, as reported in the synthesis of compounds such as 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-phenothiazine-3-carbaldehyde . Although the core structure differs from "1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde," the presence of tert-butyl groups and the formation of aldehydes are relevant to the synthesis analysis of the compound of interest.

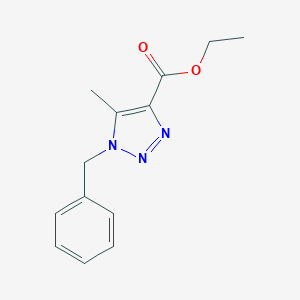

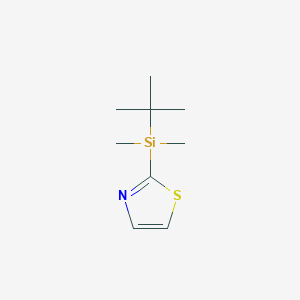

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been examined using computational techniques such as density functional theory (DFT). For example, the optimized structure, bonding aspects, and vibrational frequencies of tert-butyl-containing compounds have been studied, providing insights into the molecular structure that could be expected for "1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde" . The use of DFT and other spectroscopic methods like FTIR, NMR, and X-ray diffraction in these studies helps in understanding the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

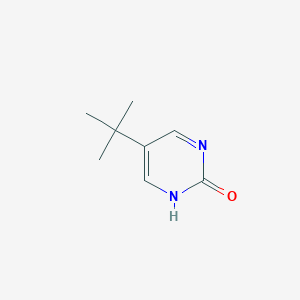

The chemical reactivity of tert-butyl-containing triazoles has been explored through various reactions. For instance, the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole has been studied, leading to the selective synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole . This suggests that "1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde" could also undergo similar reactions, and its reactivity could be influenced by the presence of the tert-butyl group and the aldehyde functional group.

Physical and Chemical Properties Analysis

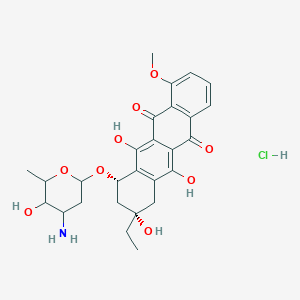

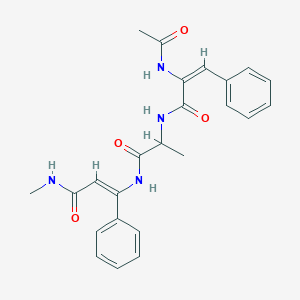

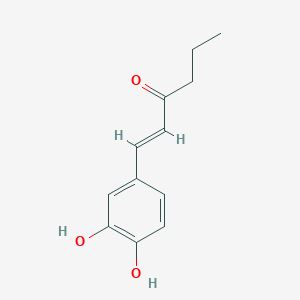

The physical and chemical properties of tert-butyl-containing compounds have been investigated, including their potential for forming NLO crystals and their antitumor activity . The polarizabilities, hyperpolarizabilities, and dipole moments of such compounds have been calculated, which are important for understanding their physical properties and potential applications . The antitumor activity of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been evaluated, indicating that "1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde" might also exhibit biological activity .

科学的研究の応用

以下は、1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルバルデヒドの科学研究における応用に関する簡単な分析です。

銅(I)触媒アザイド-アルキン環状付加(CuAAC)

この化合物は、クリックケミストリーにおいて重要な役割を果たすCuAAC反応における配位子として機能します。 反応速度を速め、細胞毒性を抑制するため、生体共役や医薬品研究に役立ちます .

N末端タンパク質修飾

1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルバルデヒド誘導体は、N末端でのペプチドおよびタンパク質の部位特異的修飾に使用されます。 これは、タンパク質工学や治療薬開発に不可欠です .

分子動力学シミュレーション

この化合物は、分子動力学シミュレーションで、薬物設計や材料科学に不可欠な立体化学、異性体、混成、軌道などを理解するために使用されます .

Safety and Hazards

The safety information for “1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde” indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

1-tert-butyltriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAJZZHMXMIDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129027-65-2 |

Source

|

| Record name | 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。